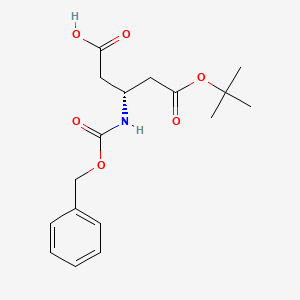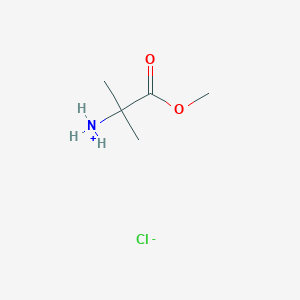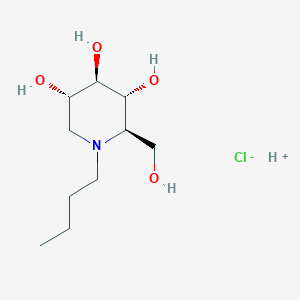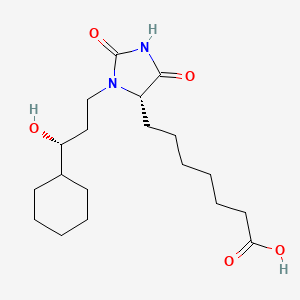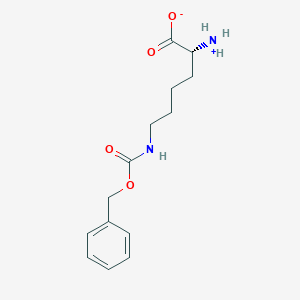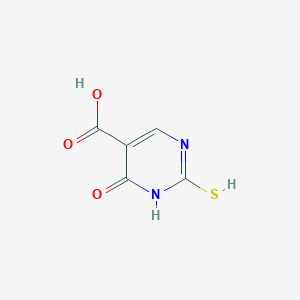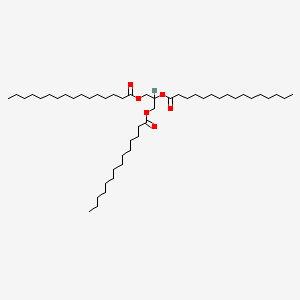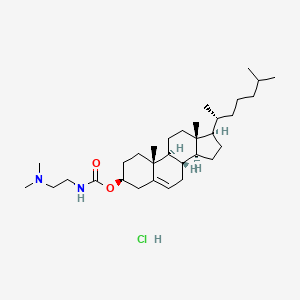
DC-Chol (hydrochloride)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DC-Chol (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Arzneimittelübertragung: DC-Chol (Hydrochlorid) wird verwendet, um Chemotherapeutika in Zellen zu transportieren, wodurch die Wirksamkeit von Krebsbehandlungen verbessert wird.
Biologische Forschung: Es wird beim Studium zellulärer Prozesse und bei der Entwicklung neuer therapeutischer Strategien eingesetzt.
Industrielle Anwendungen: DC-Chol (Hydrochlorid) wird bei der Herstellung von liposomalen Formulierungen für verschiedene biomedizinische Anwendungen eingesetzt.
5. Wirkmechanismus
DC-Chol (Hydrochlorid) entfaltet seine Wirkung durch die Bildung von kationischen Liposomen, die Nukleinsäuren einschließen können. Diese Liposomen interagieren mit der negativ geladenen Zellmembran und erleichtern die Aufnahme der Nukleinsäuren in die Zelle. Sobald sie sich in der Zelle befinden, destabilisieren die Liposomen die endosomale Membran und setzen die Nukleinsäuren in das Zytoplasma frei . Zu den beteiligten molekularen Zielmolekülen und Signalwegen gehören der endosomale Escape-Mechanismus und die anschließende Expression der gelieferten Gene .
Ähnliche Verbindungen:
DOTAP (1,2-Dioleoyl-3-trimethylammoniumpropan): Ein weiteres kationisches Lipid, das zur Genübertragung verwendet wird.
DOPE (Dioleoylphosphatidylethanolamin): Wird häufig als Hilfslipid in Kombination mit kationischen Lipiden wie DC-Chol (Hydrochlorid) verwendet.
Einzigartigkeit: DC-Chol (Hydrochlorid) ist aufgrund seines Cholesteringerüsts einzigartig, das Stabilität und Biokompatibilität bietet. Seine Fähigkeit, stabile Lipoplexe mit Nukleinsäuren zu bilden, macht es für Genübertragungsanwendungen sehr effektiv .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DC-Chol (hydrochloride) is synthesized from cholesterol through a series of chemical reactions. The primary synthetic route involves the reaction of cholesterol with dimethylaminoethyl chloride in the presence of a base to form the intermediate compound, which is then reacted with hydrochloric acid to yield DC-Chol (hydrochloride) .
Industrial Production Methods: In industrial settings, the production of DC-Chol (hydrochloride) involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: DC-Chol (Hydrochlorid) unterliegt aufgrund des Vorhandenseins der Dimethylaminoethylgruppe hauptsächlich Substitutionsreaktionen. Es kann auch an elektrostatischen Wechselwirkungen mit negativ geladenen Molekülen wie Nukleinsäuren teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile, die die Dimethylaminoethylgruppe unter milden Bedingungen ersetzen können.
Elektrostatische Wechselwirkungen: DC-Chol (Hydrochlorid) bildet Komplexe mit Nukleinsäuren in wässrigen Lösungen, typischerweise in Gegenwart von Hilfslipiden wie Dioleoylphosphatidylethanolamin (DOPE).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Lipoplexe, die Komplexe von DC-Chol (Hydrochlorid) mit Nukleinsäuren sind. Diese Lipoplexe werden für Genübertragungsanwendungen verwendet .
Wirkmechanismus
DC-Chol (hydrochloride) exerts its effects through the formation of cationic liposomes that can encapsulate nucleic acids. These liposomes interact with the negatively charged cell membrane, facilitating the uptake of the nucleic acids into the cell. Once inside the cell, the liposomes destabilize the endosomal membrane, releasing the nucleic acids into the cytoplasm . The molecular targets and pathways involved include the endosomal escape mechanism and the subsequent expression of the delivered genes .
Vergleich Mit ähnlichen Verbindungen
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): Another cationic lipid used for gene delivery.
DOPE (dioleoylphosphatidylethanolamine): Often used as a helper lipid in combination with cationic lipids like DC-Chol (hydrochloride).
Uniqueness: DC-Chol (hydrochloride) is unique due to its cholesterol backbone, which provides stability and biocompatibility. Its ability to form stable lipoplexes with nucleic acids makes it highly effective for gene delivery applications .
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26+,27-,28+,29+,31+,32-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSJGHXHUZXNF-LXZPIJOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




